![molecular formula C20H19N3O2 B4936388 N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B4936388.png)
N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
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Overview
Description
N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPA belongs to the class of pyridazines and is synthesized using a specific method.
Scientific Research Applications
N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has also been found to have a protective effect on the liver and kidneys. In addition, N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not fully understood. However, it has been suggested that N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide may work by inhibiting the activity of specific enzymes involved in inflammation and cancer. N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide may also work by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of specific enzymes involved in inflammation and cancer. N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has also been found to decrease the levels of oxidative stress markers and increase the levels of antioxidants. In addition, N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has also been found to be stable under various conditions. However, there are also limitations to using N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not fully understood, which can make it challenging to interpret results.
Future Directions
For the study of N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide include investigating its mechanism of action, potential use in combination with other drugs, and development of new synthesis methods.
Synthesis Methods
The synthesis of N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide involves the reaction of 3-ethylphenylhydrazine with ethyl acetoacetate to form 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid phenylhydrazide. The final step involves the reaction of this intermediate with acetic anhydride to form N-(3-ethylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide.
properties
IUPAC Name |
N-(3-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-15-7-6-10-17(13-15)21-19(24)14-23-20(25)12-11-18(22-23)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWZJYPQTJDBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide |
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